4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one
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Overview
Description
4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups and aromatic rings makes it a valuable compound in various chemical and industrial applications.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of 2-methylbenzaldehyde with trifluoroacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone to the corresponding alcohol.
Scientific Research Applications
4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
4,4,4-Trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one can be compared with similar compounds such as:
4,4,4-Trifluoro-2-(2-methylphenyl)butanoic acid: This compound has a similar trifluoromethyl group but differs in its functional groups and overall reactivity.
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated compound with different structural features and applications.
The uniqueness of this compound lies in its enone structure combined with trifluoromethyl groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
921932-47-0 |
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Molecular Formula |
C17H13F3O |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(2-methylphenyl)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H13F3O/c1-12-7-5-6-10-14(12)15(11-17(18,19)20)16(21)13-8-3-2-4-9-13/h2-11H,1H3 |
InChI Key |
SNAUWKKWUWDCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=CC(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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